(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is particularly notable for its use as an intermediate in the synthesis of various biologically active molecules.
Scientific Research Applications
(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biologically active molecules that can modulate biological pathways.
Medicine: It serves as a precursor in the synthesis of drugs targeting various medical conditions, such as neurological disorders and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety data sheet for “(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), and washing hands and skin thoroughly after handling (P264, P265) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate typically involves the reaction of (S)-3-(cyanomethyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final active molecule derived from this compound.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.
tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate: The racemic mixture containing both (S)- and ®-enantiomers.
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate: A similar compound with an amine group instead of a nitrile group.
Uniqueness
(S)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the nitrile group also provides distinct reactivity compared to similar compounds with different functional groups.
Properties
IUPAC Name |
tert-butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQULYYWNUYFH-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650695 |
Source
|
Record name | tert-Butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217710-12-7 |
Source
|
Record name | tert-Butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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